
Cyanine3 maleimide tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3 maleimide tetrafluoroborate is a fluorescent dye known for its specific labeling of sulfhydryl groups. It has an excitation wavelength (λex) of 550 nm and an emission wavelength (λem) of 580 nm . This compound is widely used in scientific research for labeling proteins and peptides, making it a valuable tool in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 maleimide tetrafluoroborate involves the reaction of Cyanine3 with maleimide and tetrafluoroborate. The process typically includes the following steps:
Preparation of Cyanine3: Cyanine3 is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes.
Reaction with Maleimide: Cyanine3 is then reacted with maleimide to form the maleimide derivative.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroborate to form the tetrafluoroborate salt of Cyanine3 maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine3, maleimide, and tetrafluoroborate.
Major Products
The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .
Aplicaciones Científicas De Investigación
Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins and peptides for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine5 maleimide tetrafluoroborate: Similar in structure and function but with different excitation and emission wavelengths.
Fluorescein maleimide: Another fluorescent dye used for labeling thiol groups but with different spectral properties.
Rhodamine maleimide: Used for similar applications but with distinct fluorescence characteristics.
Uniqueness
Cyanine3 maleimide tetrafluoroborate is unique due to its specific excitation and emission wavelengths, which provide distinct advantages in certain imaging applications. Its high specificity for sulfhydryl groups and stability under various conditions make it a preferred choice for many researchers .
Propiedades
Fórmula molecular |
C36H43BF4N4O3 |
|---|---|
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;tetrafluoroborate |
InChI |
InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |
Clave InChI |
GLXKJGKQJDAIOD-UHFFFAOYSA-O |
SMILES isomérico |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
SMILES canónico |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


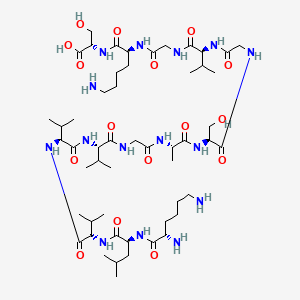
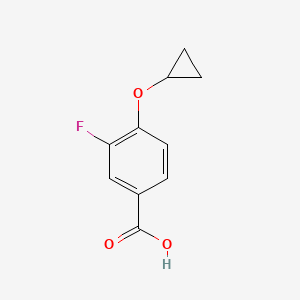

![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
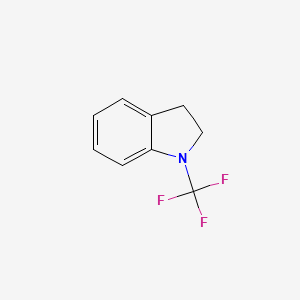

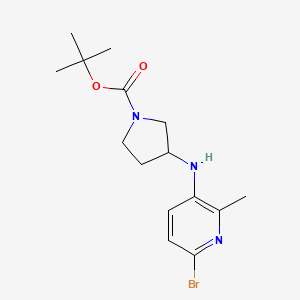
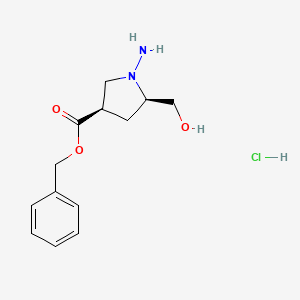
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
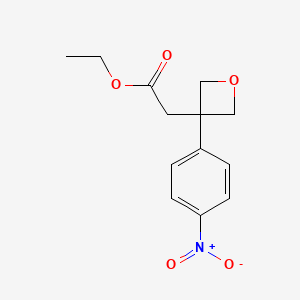
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
